(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid
Overview
Description
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H10BNO3. It is a compound that features a benzoxazole moiety attached to a phenyl ring, which is further connected to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields phenols, reduction produces alcohols, and substitution reactions result in various substituted derivatives .
Scientific Research Applications
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the benzoxazole moiety.
(4-(Benzo[d]thiazol-2-yl)phenyl)boronic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
(4-(Benzo[d]imidazol-2-yl)phenyl)boronic acid: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid is unique due to the presence of the benzoxazole moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications requiring selective binding and reactivity, such as in the development of new drugs and materials .
Properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BNO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJBNMNZAUITF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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